![molecular formula C13H14NO4S2- B14384786 6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate CAS No. 89862-58-8](/img/structure/B14384786.png)
6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate is a complex organic compound that features a pyridine ring substituted with a carbothioate group and a sulfanylcarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the carbothioate group through a series of substitution reactions. The sulfanylcarbonyl group can be added using thiol-based reagents under controlled conditions. The acetoxy group is introduced through esterification reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbothioate group can be reduced to form thiols or thioethers.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetoxy group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbothioate group can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The sulfanyl and carbothioate groups play a crucial role in these interactions by forming covalent or non-covalent bonds with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Butylsulfanylcarbonyl)pyridine-2-carbothioate
- 6-({[3-(Hydroxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate
- 6-({[3-(Methoxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate
Uniqueness
6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate is unique due to the presence of the acetoxy group, which can undergo specific chemical reactions that are not possible with the hydroxy or methoxy analogs. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
89862-58-8 |
|---|---|
Fórmula molecular |
C13H14NO4S2- |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
6-(3-acetyloxybutylsulfanylcarbonyl)pyridine-2-carbothioate |
InChI |
InChI=1S/C13H15NO4S2/c1-8(18-9(2)15)6-7-20-13(17)11-5-3-4-10(14-11)12(16)19/h3-5,8H,6-7H2,1-2H3,(H,16,19)/p-1 |
Clave InChI |
IGKQPUIRLKAQCV-UHFFFAOYSA-M |
SMILES canónico |
CC(CCSC(=O)C1=CC=CC(=N1)C(=O)[S-])OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)
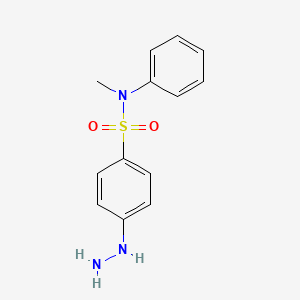

![1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14384727.png)
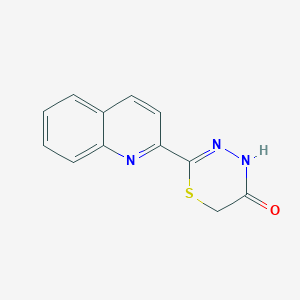
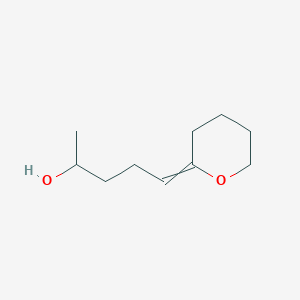
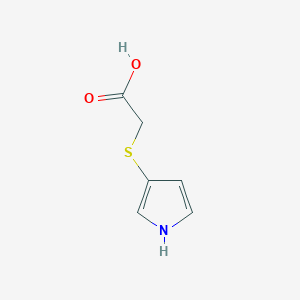
![2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide](/img/structure/B14384758.png)
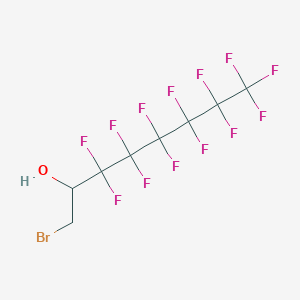
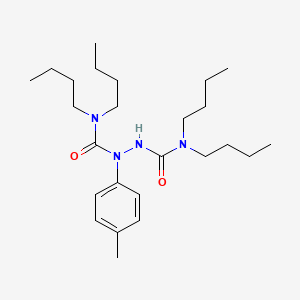
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)

![N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14384780.png)
